molecular formula C9H10BrNO2 B14841383 2-Bromo-5-hydroxy-N,N-dimethylbenzamide

2-Bromo-5-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14841383
M. Wt: 244.08 g/mol
InChI Key: GUJXNJHUKKIXLQ-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 2-position, a hydroxyl group at the 5-position, and an N,N-dimethylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-hydroxy-N,N-dimethylbenzamide typically involves the bromination of 5-hydroxy-N,N-dimethylbenzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 2-bromo-5-oxo-N,N-dimethylbenzamide.

    Reduction Reactions: The carbonyl group in the amide can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation Reactions: The major product is 2-bromo-5-oxo-N,N-dimethylbenzamide.

    Reduction Reactions: The major product is 2-bromo-5-hydroxy-N,N-dimethylbenzylamine.

Scientific Research Applications

2-Bromo-5-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and halogen bonds with target molecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N,N-dimethylbenzamide: Similar structure but with the bromine atom at the 3-position.

    2-Bromo-5-methoxy-N,N-dimethylbenzamide: Similar structure but with a methoxy group instead of a hydroxyl group at the 5-position.

    5-Bromo-2-chloro-N,N-dimethylbenzamide: Similar structure but with an additional chlorine atom at the 2-position.

Uniqueness

2-Bromo-5-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and ability to form specific interactions with target molecules set it apart from other similar compounds.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-bromo-5-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10BrNO2/c1-11(2)9(13)7-5-6(12)3-4-8(7)10/h3-5,12H,1-2H3

InChI Key

GUJXNJHUKKIXLQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)O)Br

Origin of Product

United States

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